Cas no 1184964-45-1 (3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride)

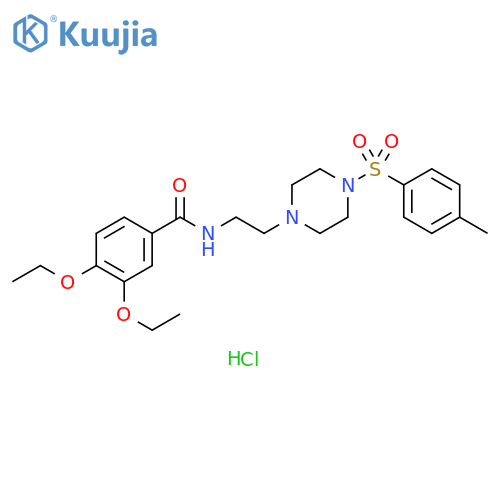

1184964-45-1 structure

商品名:3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride

3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride

- Benzamide, 3,4-diethoxy-N-[2-[4-[(4-methylphenyl)sulfonyl]-1-piperazinyl]ethyl]-, hydrochloride (1:1)

- 3,4-diethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride

- 3,4-DIETHOXY-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE

- F2279-0518

- 3,4-diethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

- AKOS026681693

- 1184964-45-1

-

- インチ: 1S/C24H33N3O5S.ClH/c1-4-31-22-11-8-20(18-23(22)32-5-2)24(28)25-12-13-26-14-16-27(17-15-26)33(29,30)21-9-6-19(3)7-10-21;/h6-11,18H,4-5,12-17H2,1-3H3,(H,25,28);1H

- InChIKey: RFLQREJKNBYMCW-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C(=O)NCCN2CCN(S(C3C=CC(C)=CC=3)(=O)=O)CC2)C=CC=1OCC)CC.Cl

計算された属性

- せいみつぶんしりょう: 511.1907701g/mol

- どういたいしつりょう: 511.1907701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 697

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.6Ų

3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2279-0518-2mg |

3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |

1184964-45-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2279-0518-2μmol |

3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |

1184964-45-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2279-0518-1mg |

3,4-diethoxy-N-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethyl}benzamide hydrochloride |

1184964-45-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1184964-45-1 (3,4-diethoxy-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride) 関連製品

- 61549-49-3(9-Decenenitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量